molecular formula C7H14O3S B13795502 1-Mesyloxy-3(Z)-hexene

1-Mesyloxy-3(Z)-hexene

Cat. No.: B13795502
M. Wt: 178.25 g/mol
InChI Key: XMLKBXUAOMWHSP-PLNGDYQASA-N
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Description

1-Mesyloxy-3(Z)-hexene is a chemical compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol. Its CAS Registry Number is 79503-95-0 . This compound serves as a versatile synthetic intermediate in organic chemistry research. Its primary value lies in its structure, which features both a Z-configured (cis) double bond and a reactive mesyloxy (methanesulfonate) group, making it a useful precursor for various reactions. One of its key synthetic applications is as a precursor in the synthesis of other valuable Z-configured compounds, such as the flavor and fragrance compound cis-4-Hepten-1-ol and Jasmone . It can also be converted into (Z)-1-chlorohex-3-ene . The compound can be synthesized from starting materials like (Z)-hex-3-en-1-ol . The presence of the Z-configured alkene is critical, as stereochemistry often plays a significant role in the properties and biological activity of the final target molecules. This compound is intended for research and development purposes only. This product is not intended for diagnostic, therapeutic, or consumer use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

[(Z)-hex-3-enyl] methanesulfonate

InChI

InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h4-5H,3,6-7H2,1-2H3/b5-4-

InChI Key

XMLKBXUAOMWHSP-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCOS(=O)(=O)C

Canonical SMILES

CCC=CCCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Analysis of Preparation Methods

  • Selectivity: The mesylation of the allylic alcohol is highly selective and preserves the Z-configuration of the double bond, which is crucial for the compound's stereochemical integrity.

  • Yield: The mesylation step typically provides high yields (80–95%), making it an efficient route.

  • Reaction Conditions: Mild reaction conditions prevent isomerization and side reactions, ensuring product purity.

  • Synthetic Utility: this compound serves as a versatile intermediate for further nucleophilic substitution reactions, such as halide substitution to form (Z)-1-bromohex-3-ene with excellent yields (up to 97%).

  • Limitations: Preparation of the (Z)-3-hexen-1-ol precursor requires careful control of alkene geometry, which may involve specialized catalytic systems or selective hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Mesyloxy-3(Z)-hexene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 3(Z)-hexene.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles in polar aprotic solvents like DMSO or DMF.

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido-hexene or thiocyanato-hexene.

    Elimination: 3(Z)-hexene.

    Oxidation and Reduction: Various oxidized or reduced forms of the hexene backbone.

Scientific Research Applications

1-Mesyloxy-3(Z)-hexene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Mesyloxy-3(Z)-hexene primarily involves its reactivity as an electrophile due to the presence of the mesyl group. This makes it a suitable substrate for nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Mesyloxy-3(Z)-hexene with structurally or functionally related compounds:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reactivity/Applications
This compound C₇H₁₄O₃S Mesyloxy, (Z)-alkene 178.25 Nucleophilic substitutions (e.g., SN2 reactions); intermediate in photocycloaddition studies
1-Hexene C₆H₁₂ Terminal alkene 84.16 Polymerization (e.g., polyethylene co-monomer); addition reactions (e.g., hydrohalogenation)
3-Hexene, 1-[[(2-methyl-2-propen-1-yl)oxy]-(3Z)-] C₁₀H₁₈O Ether, (Z)-alkene 154.25 Limited leaving group ability; potential use in fragrance or polymer additives
Bicyclo[2.1.1]hexene derivatives Varies Bicyclic framework ~120–150 (estimated) Photochemical cycloaddition products; studied for strained ring reactivity
1-Hexyne C₆H₁₀ Terminal alkyne 82.14 Alkyne-specific reactions (e.g., cyclopropanation, Glaser coupling)

Key Differences and Insights:

Functional Group Reactivity :

  • The mesyloxy group in this compound enables SN2 substitutions , unlike 1-hexene, which undergoes addition or polymerization due to its terminal alkene .
  • Compared to the ether-containing analog (C₁₀H₁₈O), the mesyloxy group’s superior leaving ability makes this compound more versatile in synthetic pathways .

Stereochemical Influence :

  • The (Z)-configuration in this compound may sterically hinder reactions at the double bond, contrasting with the unhindered terminal alkene in 1-hexene .

Structural Complexity :

  • Bicyclohexene derivatives (e.g., bicyclo[2.1.1]hexene) exhibit strain-induced reactivity due to their fused rings, unlike the linear structure of this compound .

Industrial Relevance :

  • While 1-hexene is widely used in polymer production, this compound’s applications are niche, primarily in photochemical studies and as a synthon in organic synthesis .

Research Findings and Data

  • Photochemical Behavior : Under UV irradiation, this compound participates in intramolecular cycloadditions , forming bicyclic products. This contrasts with β-aryl analogs, which yield bicyclo[2.1.1]hexene derivatives as primary products .
  • Thermodynamic Stability : The mesyloxy group increases polarity, reducing volatility compared to 1-hexene (vapor pressure: 100 mmHg at 12.8°C for 1-hexene vs. unmeasured but likely lower for this compound) .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-Mesyloxy-3(Z)-hexene, and how can stereoselectivity be ensured?

Answer:
The synthesis of this compound requires careful control of stereochemistry at the C3 double bond. A methodological approach involves:

  • Step 1 : Start with 3(Z)-hexen-1-ol. Protect the hydroxyl group via mesylation using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to yield the mesyloxy intermediate .
  • Step 2 : Verify stereochemical integrity using 1H^1H-NMR coupling constants (JJ-values) for the Z-configuration (typically 10–12 Hz for cis-protons) and 13C^{13}C-NMR to confirm the mesyl group’s presence (δ ~40 ppm for CH3_3SO2_2-) .
  • Step 3 : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize isomerization to the E-form during mesylation.

Troubleshooting : If E/Z isomerization occurs, consider using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired configurations .

Advanced Question: How does the Z-configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:
The Z-configuration creates steric hindrance between the mesyloxy group and the adjacent alkyl chain, altering reaction pathways:

  • Kinetic Studies : Compare reaction rates with E-isomers. The Z-isomer may exhibit slower SN2_2 reactivity due to hindered backside attack, favoring elimination (E2) pathways under basic conditions.
  • Computational Analysis : Use density functional theory (DFT) to model transition states. For example, the Z-isomer’s gauche interactions increase activation energy for nucleophilic substitution .
  • Experimental Validation : Conduct competition experiments with Z- and E-isomers under identical conditions (e.g., NaCN in DMF) and analyze product ratios via GC-MS .

Data Contradiction : Conflicting reactivity data may arise from solvent polarity effects. Polar aprotic solvents (e.g., DMSO) can stabilize transition states differently for Z vs. E isomers .

Basic Question: What analytical techniques are most reliable for distinguishing this compound from its E-isomer?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Z-isomers show coupling constants (JJ) of 10–12 Hz for vicinal protons on the double bond, while E-isomers exhibit JJ-values >14 Hz .
    • 13C^{13}C-NMR: The mesyl group’s sulfonyl carbon resonates at δ ~40 ppm, distinct from other sulfonate esters.
  • IR Spectroscopy : Confirm the mesyloxy group via S=O stretching vibrations (1350–1160 cm1^{-1}) .
  • Chiral Chromatography : Use a chiral stationary phase (e.g., β-cyclodextrin) in GC or HPLC to resolve enantiomers if chiral centers are present .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced Question: How can computational methods predict the stability and degradation pathways of this compound under varying conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model thermal degradation pathways (e.g., elimination to form 1,3-hexadiene) at different temperatures. Use software like Gaussian or ORCA to calculate activation energies .
  • Quantum Mechanical Calculations : Investigate acid-catalyzed hydrolysis mechanisms. The Z-isomer’s steric effects may slow protonation at the β-carbon compared to the E-isomer .
  • Solvent Effects : Apply COSMO-RS theory to predict solubility and stability in polar vs. nonpolar solvents.

Data Interpretation : Experimental TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) data should align with simulation results. Discrepancies may indicate unaccounted for solvent interactions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested via EN374 standard), chemical-resistant lab coats, and eye protection .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile organic compound (VOC) emissions.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Documentation : Maintain SDS (Safety Data Sheet) records with toxicity data, though acute toxicity is typically low for mesylates .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Answer:

  • Systematic Screening : Test catalysts (e.g., Pd/C, Ni-based) under controlled conditions (solvent, temperature, ligand ratios). For example, Pd/BaSO4_4 may favor hydrogenation over coupling .
  • Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.
  • Meta-Analysis : Compare literature data while accounting for variables like substrate purity (e.g., E/Z ratio) and catalyst activation methods (e.g., pre-reduction with H2_2) .

Resolution : Contradictions often stem from undefined stereochemical purity. Always report isomer ratios and analytical methods used .

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